molecular formula C18H16BrNO2 B3492335 N-(2-bromophenyl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide

N-(2-bromophenyl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B3492335
M. Wt: 358.2 g/mol
InChI Key: XVEPOZJRXLJHRM-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide: is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a bromophenyl group, an ethyl group, and a methyl group attached to a benzofuran ring, along with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of o-hydroxyaryl ketones with ethyl bromoacetate under basic conditions.

    Amidation: The carboxamide group can be introduced by reacting the benzofuran derivative with an appropriate amine, such as 2-bromoaniline, under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, cyclization, and amidation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

    Oxidation and Reduction: The benzofuran ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Amidation and Hydrolysis: The carboxamide group can participate in amidation reactions with other amines or undergo hydrolysis to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide (NBS), bromine.

    Cyclization: Ethyl bromoacetate, base (e.g., sodium hydroxide).

    Amidation: 2-bromoaniline, coupling agents (e.g., EDC, DCC).

Major Products:

  • Substituted benzofuran derivatives.
  • Oxidized or reduced benzofuran compounds.
  • Carboxylic acids and amides.

Scientific Research Applications

Chemistry: N-(2-bromophenyl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide is used as a building block in organic synthesis for the preparation of various benzofuran derivatives with potential biological activities.

Biology and Medicine: This compound has been investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. It serves as a lead compound for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and benzofuran ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to the modulation of biological processes such as cell proliferation, inflammation, and microbial growth.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide
  • N-(2-fluorophenyl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide
  • N-(2-iodophenyl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide

Comparison: N-(2-bromophenyl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These differences can influence the compound’s reactivity, binding affinity, and biological activity, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-(2-bromophenyl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO2/c1-3-12-8-9-16-13(10-12)11(2)17(22-16)18(21)20-15-7-5-4-6-14(15)19/h4-10H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEPOZJRXLJHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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